

Quantum Chemical Insights into 1,5-Dimethylantracene: A Technical Overview

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Compound of Interest

Compound Name: 1,5-Dimethylantracene

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This technical guide delves into the quantum chemical calculations of **1,5-dimethylantracene**, a substituted polycyclic aromatic hydrocarbon. Understanding the electronic and structural properties of such molecules at a quantum level is pivotal for predicting their behavior in various applications, including materials science and as potential scaffolds in drug design. This document summarizes key computed properties, outlines the underlying computational methodologies, and visualizes the relationships between structure and electronic characteristics.

Core Computational Data Summary

The following tables present a summary of quantitative data derived from quantum chemical calculations on dimethylantracene isomers and related substituted anthracenes. These values provide a foundational understanding of the molecule's reactivity, stability, and spectroscopic properties.

Property	Value	Method	Reference
Ionization Potential (IP)	Varies little among isomers	DFT	[1]
Electron Affinity (EA)	Varies little among isomers	DFT	[1]

Table 1: Electronic Properties of Dimethylantracene Isomers.

Property	Value	Method	Reference
HOMO-LUMO Gap	Inversely correlated with conjugation	DFT/TD-DFT	[2][3]
Vertical Excitation Wavelength	~441 nm (for 1,5-diethylantracene)	TD-DFT	[2][3]

Table 2: Spectroscopic and Frontier Molecular Orbital Data for 1,5-Disubstituted Anthracenes. Note: The vertical excitation wavelength is for 1,5-diethylantracene, a close structural analog of **1,5-dimethylantracene**.

Experimental and Computational Protocols

The data presented in this guide are derived from Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations, which are powerful computational methods for investigating the electronic structure of molecules.

Density Functional Theory (DFT) for Ground-State Properties:

DFT methods were employed to determine the equilibrium geometries, ionization potentials, electronic affinities, dipole moments, and electronic dipole polarizabilities of dimethylantracene isomers.[1] A typical DFT calculation involves the following steps:

- **Structure Optimization:** The initial molecular geometry of **1,5-dimethylantracene** is optimized to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.
- **Frequency Analysis:** To ensure the optimized structure corresponds to a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
- **Property Calculation:** Once the optimized geometry is obtained, various electronic properties such as ionization potential, electron affinity, and dipole moment are calculated.

A commonly used functional for such calculations on polycyclic aromatic hydrocarbons is B3LYP, often paired with a basis set like 6-311+G(d).[4][5]

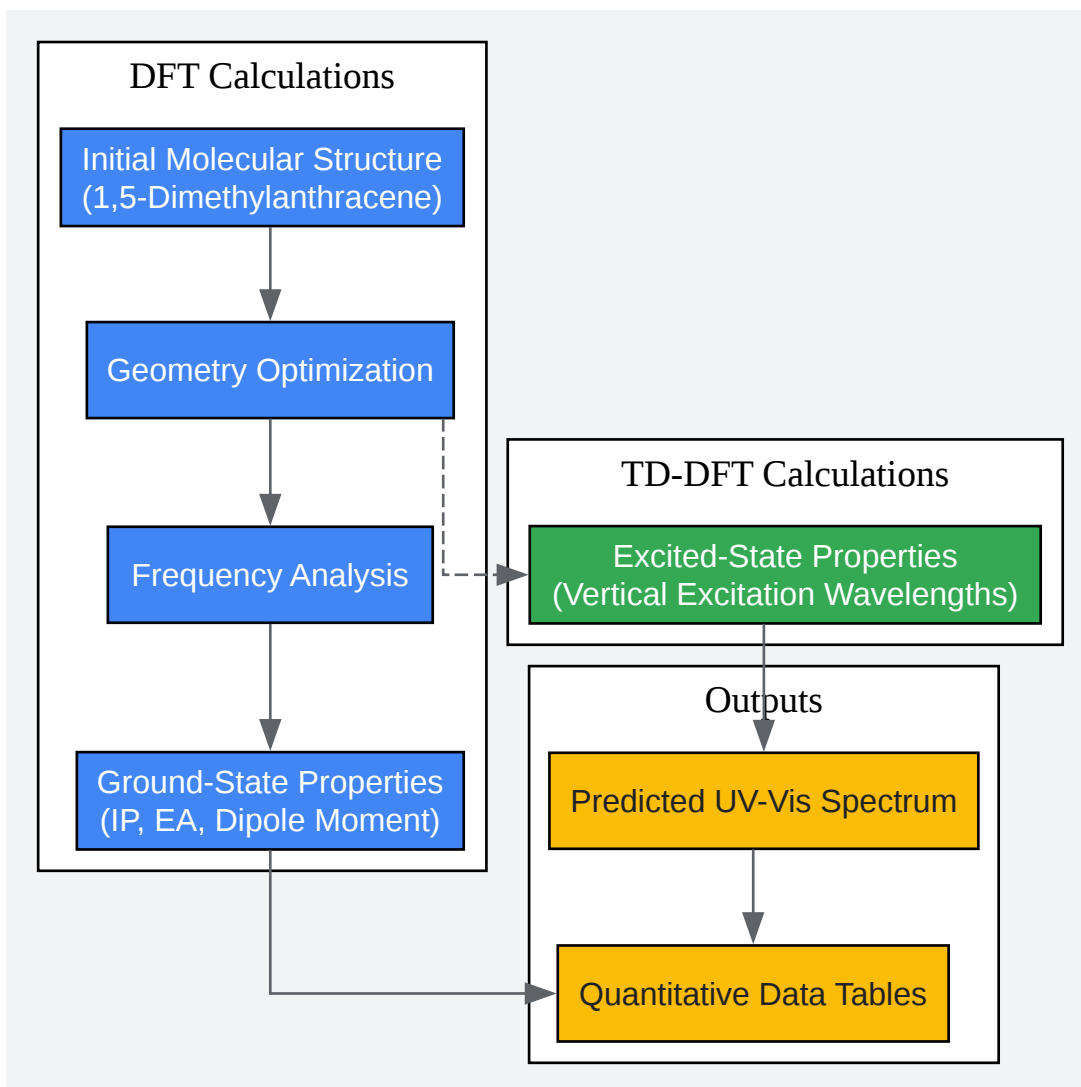
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties:

TD-DFT is utilized to investigate the electronic excited states of molecules, providing insights into their UV-Vis absorption spectra. For 1,5-disubstituted anthracenes, TD-DFT calculations were used to determine the vertical excitation wavelengths.[2][3] The general workflow is as follows:

- **Ground-State DFT Calculation:** An accurate ground-state calculation is a prerequisite for a reliable TD-DFT calculation.
- **Excited-State Calculation:** The TD-DFT calculation is then performed on the optimized ground-state geometry to compute the energies and oscillator strengths of electronic transitions. The transition with the highest oscillator strength typically corresponds to the main absorption peak in the UV-Vis spectrum.

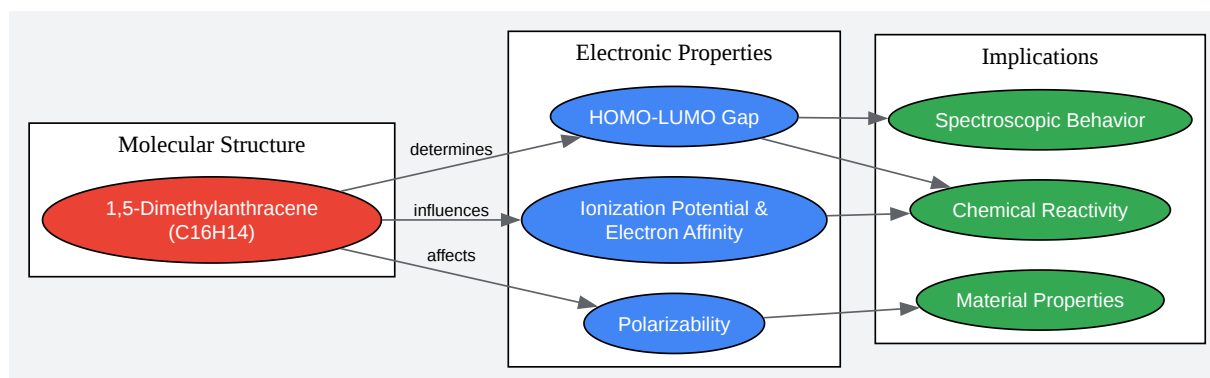
Visualizing Computational Workflows and Molecular Properties

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational experiments and the relationship between the molecular structure and its key electronic properties.



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Figure 1: Computational workflow for determining the quantum chemical properties of **1,5-dimethylantracene**.



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Figure 2: Relationship between the molecular structure of **1,5-dimethylantracene** and its electronic properties.

Concluding Remarks

The quantum chemical calculations summarized herein provide a detailed picture of the electronic landscape of **1,5-dimethylantracene**. The use of DFT and TD-DFT allows for the prediction of key parameters that govern its behavior. While specific experimental data for **1,5-dimethylantracene** is sparse in the reviewed literature, the theoretical investigation of its isomers and structurally similar compounds offers valuable insights.^{[1][2][3]} These computational approaches are indispensable tools in modern chemical research, enabling the rational design of molecules with tailored properties for applications in drug development and materials science. Further experimental validation of these computational predictions would be a valuable next step in fully characterizing this compound.

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